
(9H-Purin-6-ylsulfanyl)-acetic acid
Overview
Description
(9H-Purin-6-ylsulfanyl)-acetic acid is a purine derivative featuring a sulfanyl (-S-) group at the 6-position of the purine ring, linked to an acetic acid moiety. Structurally, it shares similarities with other thiopurine derivatives, such as 6-mercaptopurine (6-MP) and its prodrugs like azathioprine and cis-3-(9H-Purin-6-ylthio)acrylic acid (PTA). The sulfanyl-acetic acid group may influence solubility, bioavailability, and metabolic activation pathways, making it a subject of interest for targeted drug delivery systems .
Preparation Methods
Alkylation of 6-Mercaptopurine to Form Ester Intermediate
The initial key step involves the alkylation of 6-mercaptopurine at the sulfur atom with an alkylating agent such as methyl bromoacetate. This reaction is typically carried out in alkaline aqueous media using a base like triethylamine or potassium carbonate.
-
- 6-Mercaptopurine
- Methyl bromoacetate (1.1 to 2.0 equivalents)
- Base: Triethylamine or K2CO3 (1.5 equivalents)
- Solvent: DMF or aqueous medium
- Temperature: Room temperature to reflux
- Time: 8 to 24 hours
-
- The purine is suspended in DMF or aqueous solution.
- Base is added and stirred for 30 minutes.
- Alkyl bromide is added dropwise.
- The mixture is stirred until reaction completion (monitored by TLC).
- Work-up involves extraction with dichloromethane, drying over MgSO4, filtration, evaporation, and purification by silica gel chromatography.
Hydrolysis of the Ester to Obtain (9H-Purin-6-ylsulfanyl)-acetic acid
The ester intermediate undergoes hydrolysis to convert the methyl ester group into the free carboxylic acid.
-
- Sodium hydroxide (NaOH) aqueous solution
- Hydrochloric acid (HCl) for acidification
- Temperature: Room temperature to mild heating
- Time: Variable, typically until complete hydrolysis
-
- The methyl ester is treated with NaOH to form the conjugate base of the acid.
- After completion, the solution is acidified with HCl to precipitate this compound.
- The solid is filtered, washed, and dried.
Synthesis of this compound Hydrazide
Further functionalization involves converting the acid or its ester into the corresponding hydrazide derivative.
-
- Hydrazine hydrate (1.2 mL, 25 mmol per 10 mmol ester)
- Absolute ethanol as solvent
- Reflux for 4 hours
- Cooling to precipitate product
-
- The ester or acid is dissolved in absolute ethanol.
- Hydrazine hydrate is added.
- The mixture is refluxed with stirring.
- Reaction progress is monitored by TLC.
- After completion, the solution is concentrated and refrigerated overnight.
- White hydrazide precipitates are filtered, washed, and recrystallized from ethanol.
Amide Bond Formation with Amino Acids or Peptides
The carboxylic acid group of this compound can be coupled to amino acids or peptides to form amide bonds, expanding its biological utility.
-
- Coupling agents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
- Base: N-Methylmorpholine (NMM)
- Solvent: Dimethylformamide (DMF)
- Temperature: Room temperature
- Time: Typically 1 hour reflux or until completion
-
- The acid is preactivated with DCC/HOBt in DMF in the presence of NMM.
- The amino acid or peptide is added to the activated mixture.
- The reaction is stirred until completion.
- Work-up involves filtration to remove dicyclohexylurea, extraction, and purification.
Summary Table of Preparation Steps
Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |
---|---|---|---|---|---|---|
1 | Alkylation | 6-Mercaptopurine | Methyl bromoacetate, K2CO3, DMF, RT | Methyl (9H-Purin-6-ylsulfanyl)-acetate | ~32 | Base-mediated S-alkylation |
2 | Ester Hydrolysis | Methyl ester (from step 1) | NaOH (aq), then HCl acidification | This compound | Not specified | Conversion of ester to acid |
3 | Hydrazide Formation | Ester or acid | Hydrazine hydrate, EtOH, reflux 4 h | This compound hydrazide | Not specified | Reflux and recrystallization |
4 | Amide Bond Formation | Acid + amino acid/peptide | DCC/HOBt, NMM, DMF, RT | Purine-amino acid/peptide conjugate | Not specified | Peptide coupling via carbodiimide chemistry |
Analytical and Research Findings
- Elemental analyses confirm the expected composition of synthesized compounds, with carbon, hydrogen, nitrogen, and sulfur percentages closely matching theoretical values.
- Melting points and Rf values are used to monitor purity and reaction progress.
- IR spectroscopy identifies characteristic functional groups such as carboxylic acid, hydrazide, and purine moieties.
- Chromatography on silica gel with solvent systems such as ethyl acetate:methanol (25:1) is effective for purification.
Chemical Reactions Analysis
Formation of Hydrazide Derivatives
(9H-Purin-6-ylsulfanyl)-acetic acid reacts with hydrazine hydrate to form 2-(9H-purin-6-ylsulfanyl)acetohydrazide (B3):
-
Reaction : The ester intermediate (ethyl derivative) undergoes nucleophilic substitution with hydrazine in ethanol under reflux (4–5 hours) or microwave irradiation (3 minutes). This method achieves yields up to 92% .
-
Characterization :
Schiff Base Formation with Aldehydes
The hydrazide derivative undergoes condensation with aromatic aldehydes to form N’-[(substituted phenyl)methylidene]-2-(9H-purin-6-ylsulfanyl)acetohydrazides (Schiff bases):
-
Reaction Conditions : Ethanol solvent, catalytic acetic acid, room temperature or reflux. Products precipitate within minutes .
-
Examples :
Table 2: Selected Schiff Base Derivatives
Aldehyde Used | Product Color | Melting Point (°C) | Yield (%) |
---|---|---|---|
4-Nitrobenzaldehyde | Yellow | 263 | 98 |
4-Hydroxybenzaldehyde | Off-white | 252 | 85 |
4-Chlorobenzaldehyde | White | 241 | 90 |
Complexation with Iodine for Antithyroid Activity
Schiff base derivatives form stable charge-transfer complexes with iodine, a key mechanism for antithyroid effects:
-
Stoichiometry : 1:1 (compound:iodine) confirmed via Job’s method .
-
Formation Constants (Kc) : Ranged from 120–450 L/mol, with higher values indicating stronger iodine sequestration .
Biological Relevance : These complexes inhibit thyroid hormone synthesis by reducing iodine availability, as demonstrated in vivo studies on Wistar rats .
Reactivity in Peptide Coupling
The carboxylic acid group enables amide bond formation with amino acids or peptides:
-
DCC/HOBt Method : this compound reacts with amines in DMF using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as coupling agents.
-
Application : Synthesis of anticancer agents conjugated to amino acids via amide linkages .
Stability Under Hydrolytic Conditions
The compound undergoes hydrolysis in acidic or basic media:
-
Acidic Hydrolysis : Cleavage of the sulfanyl-acetamide bond at elevated temperatures.
-
Basic Hydrolysis : Degrades the purine ring system, forming thiourea derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that (9H-Purin-6-ylsulfanyl)-acetic acid exhibits antiviral properties, particularly against herpes viruses. Its derivatives have been tested for efficacy in inhibiting viral replication, showing potential as therapeutic agents for conditions such as herpes simplex virus infections .
Antithyroid Activity
Studies have demonstrated that derivatives of this compound possess significant antithyroid effects. In vitro tests showed these compounds could complex with iodine, indicating potential use in treating hyperthyroidism .
Cancer Research
The compound has been investigated for its anticancer properties. Certain derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines, suggesting a role in cancer therapeutics .
Mechanistic Studies
Mechanistic studies reveal that this compound acts on specific biological pathways:
- Enzyme Inhibition: It has been studied as an enzyme inhibitor, particularly targeting proteases involved in viral replication .
- Heat Shock Protein Inhibition: Some derivatives have been identified as inhibitors of heat shock proteins, which are crucial for cancer cell survival under stress conditions .
Data Tables
The following tables summarize key findings from various studies on this compound:
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral effects of this compound showed a marked reduction in viral load in infected cell cultures. The compound was effective at low micromolar concentrations, indicating its potential as a therapeutic agent against viral infections.
Case Study 2: Antithyroid Activity
In vivo studies on male Wistar rats demonstrated that the administration of this compound derivatives resulted in significant hormonal changes indicative of reduced thyroid activity. Histological examinations confirmed alterations consistent with antithyroid effects .
Mechanism of Action
The mechanism of action of (9H-Purin-6-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The purine moiety can interact with enzymes and receptors involved in nucleotide metabolism, potentially inhibiting or modulating their activity. The sulfanyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
cis-3-(9H-Purin-6-ylthio)acrylic Acid (PTA)
- Structure : PTA replaces the acetic acid group with an acrylic acid moiety, forming a Michael acceptor capable of reacting with glutathione (GSH) .
- Metabolism : PTA undergoes GSH-dependent metabolism via two pathways:
- Indirect pathway : Formation of S-(9H-purin-6-yl)glutathione (PG), which is further processed by γ-glutamyltranspeptidase and β-lyase to yield 6-MP.
- Direct pathway : GSH directly attacks the α,β-unsaturated bond of PTA, releasing 6-MP without intermediate steps.
ETHYL (9H-PURIN-6-YL)ACETATE
- Structure : This compound is the ethyl ester of (9H-Purin-6-yl)acetic acid, enhancing lipophilicity compared to the free acid form.
- Metabolism : Esterases likely hydrolyze the ethyl ester in vivo to release the active acetic acid derivative, improving membrane permeability.
[(2-Amino-9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetic Acid
- Structure: Features an amino group at position 2 and a methyl group at position 9 of the purine ring, with a sulfanyl-acetic acid substituent at position 6.
Physicochemical and Functional Comparisons
Key Observations:
Sulfanyl vs. Acrylic Acid Moieties : The sulfanyl group in this compound may confer greater stability compared to PTA’s reactive acrylic acid, which undergoes rapid GSH conjugation.
Ester Derivatives : Ethyl esters (e.g., ETHYL (9H-PURIN-6-YL)ACETATE) enhance membrane permeability but require enzymatic activation.
Substituent Effects: Amino and methyl groups in analogs influence electronic and steric properties, affecting binding affinity and metabolic fate .
Biological Activity
(9H-Purin-6-ylsulfanyl)-acetic acid, also known as 2-(9H-purin-6-ylsulfanyl)acetic acid, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a purine derivative characterized by the presence of a sulfanyl group attached to the acetic acid moiety. The molecular formula is C_7H_8N_4O_2S, and it has a molecular weight of approximately 216.23 g/mol. The compound's structure is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound acts as a ligand, binding to specific sites on proteins, which alters their activity and subsequently affects cellular processes and biochemical pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain kinases, which are critical in signaling pathways related to cell growth and differentiation.
- Antithyroid Activity : Research indicates that derivatives of this compound exhibit notable antithyroid effects. These compounds can complex with iodine, suggesting a mechanism that may inhibit thyroid hormone synthesis .
Antithyroid Effects
A study demonstrated that derivatives of this compound possess significant antithyroid activity. In vitro assays showed that these compounds effectively complex with iodine, inhibiting thyroid hormone production. In vivo studies conducted on male Wistar rats revealed hormonal variations indicating antithyroid potential, with statistical significance (p ≤ 0.05) .
Anticancer Potential
Some derivatives have been investigated for their anticancer properties, particularly in relation to their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival .
Case Studies
- Antithyroid Activity Study :
- Anticancer Efficacy :
Data Tables
Activity Type | Compound Derivative | IC50 (µM) | Mechanism |
---|---|---|---|
Antithyroid | 2-(9H-Purin-6-ylsulfanyl)acetohydrazide | 25 | Iodine complexation |
Anticancer | 2-(9H-Purin-6-ylsulfanyl)acetate | 15 | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (9H-Purin-6-ylsulfanyl)-acetic acid, and how can reaction efficiency be quantified?
- Methodology :
- Route Selection : Prioritize nucleophilic substitution between 6-mercaptopurine and chloroacetic acid under basic conditions (e.g., NaOH in ethanol/water mixtures). Alternative routes may involve protecting-group strategies for the purine moiety to prevent side reactions .
- Efficiency Metrics : Monitor reaction progress via TLC or HPLC. Quantify yield using gravimetric analysis or NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene). Purity can be assessed via melting point analysis and elemental composition (CHNS analysis) .
- Table : Example reaction optimization parameters:
Condition | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Aqueous NaOH | Ethanol | 25 | None | 62 | 95 |
Anhydrous DMF | DMF | 60 | KI | 78 | 98 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR in DMSO-d to resolve sulfanyl proton signals (δ ~13 ppm) and acetic acid carbonyl carbons (δ ~170 ppm). Assign purine ring protons using 2D-COSY or HSQC .
- Mass Spectrometry : Employ ESI-MS in negative ion mode to detect the molecular ion peak [M-H]. Compare with theoretical m/z (CHNOS: 226.02) .
- X-ray Crystallography : Grow single crystals via slow evaporation in DMSO/water. Refine structures using SHELXL (space group determination, R-factor < 5%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology :
- Comparative Assays : Standardize bioactivity testing (e.g., enzyme inhibition IC) using identical buffer systems (pH 7.4 PBS) and negative controls. Validate cell-based assays with shRNA knockdowns of target enzymes .
- Data Harmonization : Apply multivariate regression to account for variables like solvent polarity (DMSO vs. aqueous) or temperature fluctuations. Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Case Study : Discrepancies in IC values (e.g., 10 µM vs. 50 µM) may arise from differing ATP concentrations in kinase assays. Normalize data to ATP-K values for accurate comparison .
Q. What computational strategies effectively model the interaction between this compound and target enzymes?
- Methodology :
- Docking Studies : Use AutoDock Vina with flexible ligand sampling to predict binding poses in purine-binding pockets (e.g., adenosine deaminase). Validate with MM-GBSA free-energy calculations .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the sulfanyl group and catalytic residues (e.g., His in human ADA). Analyze RMSD/RMSF plots for conformational drift .
- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from analogs to predict bioavailability. Validate with in vitro Caco-2 permeability assays .
Q. How should experimental designs investigate the stability of this compound under physiological conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Calculate t using first-order kinetics .
- Light/Thermal Stability : Expose solid samples to 40°C/75% RH for 4 weeks. Compare FT-IR spectra pre/post-storage to detect hydrolysis (loss of S–C=O stretching at 1250 cm) .
- Table : Stability profile under varying conditions:
Condition | pH | Temperature (°C) | Degradation (%) | t (h) |
---|---|---|---|---|
Simulated gastric | 2.0 | 37 | 98 (72 h) | 12 |
Phosphate buffer | 7.4 | 25 | 15 (72 h) | 240 |
Q. Key Considerations for Data Contradiction Analysis
- Systematic Errors : Calibrate instruments (e.g., HPLC pumps, spectrophotometers) before replication studies. Use NIST-traceable reference materials for quantification .
- Biological Variability : Include ≥3 biological replicates with technical triplicates. Apply ANOVA with post-hoc Tukey tests to identify outliers .
Properties
IUPAC Name |
2-(7H-purin-6-ylsulfanyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c12-4(13)1-14-7-5-6(9-2-8-5)10-3-11-7/h2-3H,1H2,(H,12,13)(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAVVSQWYLAGNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352187 | |
Record name | (9H-Purin-6-ylsulfanyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608-09-3 | |
Record name | NSC20090 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20090 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (9H-Purin-6-ylsulfanyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.